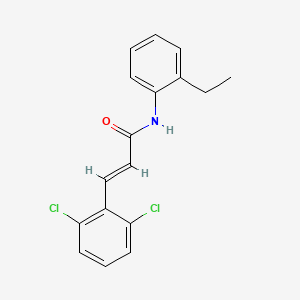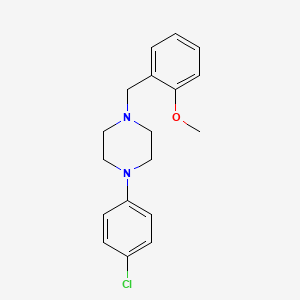
6-methyl-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinone derivatives, similar to "6-methyl-2-phenyl-3-(1-pyrrolidinylmethyl)-4-quinolinol," involves strategic organic reactions that allow for the introduction of various functional groups, enhancing the compound's biological activity. For instance, the design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been explored for their potent antitumor agents, demonstrating the significance of the quinolinone backbone in medicinal chemistry (Huang et al., 2013).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Studies have shown that the presence of a pyrrolidinyl group and specific substitutions on the quinolinone ring can significantly affect the compound's biological activity and stability. For example, the crystal structure of related compounds provides insight into the molecular configuration and intermolecular interactions that could influence their pharmacological properties.
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions that modify their structure and enhance their pharmacological profile. The Buchwald–Hartwig amination is a key reaction in synthesizing these compounds, allowing for the introduction of aryl or heteroaryl groups into the quinolinone nucleus (Bonacorso et al., 2018). These modifications can lead to changes in the compound's electronic properties, solubility, and biological activity.
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. The synthesis method and crystal structure of related quinolinol compounds provide valuable data for understanding how structural variations affect these physical properties (Gao et al., 2008).
属性
IUPAC Name |
6-methyl-2-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-9-10-19-17(13-15)21(24)18(14-23-11-5-6-12-23)20(22-19)16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYTVURPPVMWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl-3-(pyrrolidinylmethyl)quinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)


![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)
![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)


![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)
